N-メチル-5-ニトロ-6-イソキノリンアミン

説明

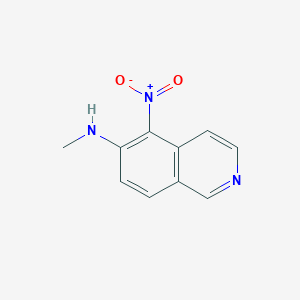

N-Methyl-5-nitro-6-isoquinolinamine: is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol .

科学的研究の応用

N-Methyl-5-nitro-6-isoquinolinamine has shown promising potential in various scientific research applications, including:

Anti-Cancer Agents: Studies have explored its use as an anti-cancer agent due to its ability to generate reactive oxygen species and induce DNA alkylation.

Hypoxia-Selective Cytotoxins: The compound has been investigated for its hypoxia-selective cytotoxic properties, making it a potential candidate for targeting hypoxic tumor cells.

Proteomics Research: It is used in proteomics research applications to study protein interactions and functions.

準備方法

Synthetic Routes and Reaction Conditions: N-Methyl-5-nitro-6-isoquinolinamine can be synthesized from 6-Methoxyisoquinoline through a series of chemical reactions . The synthesis involves nitration, methylation, and amination steps under controlled conditions to achieve the desired product.

Industrial Production Methods: The industrial production of N-Methyl-5-nitro-6-isoquinolinamine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to enhance efficiency .

化学反応の分析

Types of Reactions: N-Methyl-5-nitro-6-isoquinolinamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

作用機序

The mechanism of action of N-Methyl-5-nitro-6-isoquinolinamine involves the generation of reactive oxygen species and DNA alkylation. These processes lead to cellular damage and apoptosis, particularly in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in inhibiting tumor growth.

類似化合物との比較

N-Methyl-5-nitro-6-isoquinolinamine analogues: These compounds share similar structural features and exhibit comparable biological activities.

6-Methylamino-5-nitroisoquinoline:

Uniqueness: N-Methyl-5-nitro-6-isoquinolinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively target hypoxic tumor cells and generate reactive oxygen species sets it apart from other similar compounds.

生物活性

N-Methyl-5-nitro-6-isoquinolinamine (CAS Number: 147293-17-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

N-Methyl-5-nitro-6-isoquinolinamine is characterized by its isoquinoline framework, which is a bicyclic structure known for various biological activities. The presence of a nitro group at the 5-position enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 194.20 g/mol |

| CAS Number | 147293-17-2 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that N-Methyl-5-nitro-6-isoquinolinamine exhibits anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Prostate Cancer

In a study published by the University of Bath, the compound was tested against prostate cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study highlighted the compound's potential as part of a prostate-selective delivery system for cytotoxic agents .

Bronchodilator Effects

N-Methyl-5-nitro-6-isoquinolinamine has also been investigated for its bronchodilator effects. Research indicates that it can relax bronchial smooth muscle, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

| Study | Findings |

|---|---|

| EP1708999A1 Patent | Demonstrated pronounced relaxing effects on small human bronchi when combined with calcium channel blockers . |

The biological activity of N-Methyl-5-nitro-6-isoquinolinamine is attributed to its interaction with various molecular targets:

- Nitric Oxide Synthase Inhibition : The compound may modulate nitric oxide (NO) pathways, which are crucial in regulating vascular tone and immune responses .

- Cell Cycle Regulation : It affects key regulatory proteins involved in the cell cycle, leading to apoptosis in cancer cells.

- Calcium Channel Modulation : Its bronchodilator effects are linked to the inhibition of voltage-operated calcium channels, facilitating muscle relaxation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of N-Methyl-5-nitro-6-isoquinolinamine is essential for assessing its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

Toxicity Studies

Toxicological assessments are vital for evaluating the safety profile of N-Methyl-5-nitro-6-isoquinolinamine. Current literature indicates that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to confirm these findings across different biological systems.

特性

IUPAC Name |

N-methyl-5-nitroisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-9-3-2-7-6-12-5-4-8(7)10(9)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWXJTKVNSPTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447666 | |

| Record name | N-METHYL-5-NITRO-6-ISOQUINOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147293-17-2 | |

| Record name | N-Methyl-5-nitro-6-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147293-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-METHYL-5-NITRO-6-ISOQUINOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。